4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline
Description
Properties
IUPAC Name |
4-[5-(trifluoromethyl)-1,2-oxazol-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)9-5-8(15-16-9)6-1-3-7(14)4-2-6/h1-5H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEYSHHCBDLOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(trifluoromethyl)aniline with appropriate reagents to form the desired oxazole ring . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxazole ring and ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the overall production time and cost.
Chemical Reactions Analysis
Types of Reactions: 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aniline group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents and other electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
While a comprehensive profile of the applications of "4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline" is not available in the provided search results, the information present allows for an overview of its properties, related compounds, and potential applications.
Chemical Information
this compound is a chemical compound with the molecular formula C10H7F3N2O . This compound contains a trifluoromethyl group and an oxazole ring, which are structural features that appear in various pharmaceuticals .
Oxadiazoles in Drug Discovery
Oxadiazoles, which are structurally related to oxazoles, are frequently used in drug discovery . They are explored for their biological activities. For example, 1,2,4-oxadiazole derivatives have shown potential in inhibiting human carbonic anhydrases and histone deacetylase (HDAC) . Certain derivatives have exhibited effectiveness against cancerous cell lines .
Trifluoromethyl Groups in Pharmaceuticals
The trifluoromethyl (TFM) group is a common pharmacophore in FDA-approved drugs . A review of FDA-approved drugs containing TFM groups highlights their importance in medicinal chemistry .
Related Research
Research has identified metabolites of drugs containing oxazole rings, which are formed through biotransformation processes like hydrolysis . Novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been found to inhibit tubulin polymerization and disrupt cellular microtubule networks, leading to cell cycle arrest .
Potential Applications
Based on the search results, this compound may have potential applications in:
Mechanism of Action
The mechanism of action of 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The oxazole ring and aniline moiety contribute to the compound’s overall reactivity and stability, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Ring Systems
4-Chloro-2-nitro-5-(trifluoromethyl)aniline ()
- Structure: Aniline derivative with CF₃ at position 5, nitro (NO₂) at position 2, and chloro (Cl) at position 3.
- Key Differences :
- Lacks the 1,2-oxazole ring, reducing aromaticity and electronic complexity.
- Nitro and chloro groups increase steric bulk and electron-withdrawing effects compared to the parent aniline.
- Implications : The nitro group may enhance oxidative stability but reduce solubility in polar solvents compared to the oxazole-containing analog.
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline ()
- Structure : 1,2,4-Oxadiazole ring with CF₃ at position 5 and aniline at position 3.
- Key Differences: Oxadiazole (1,2,4) vs. Higher nitrogen content may improve thermal stability but reduce lipophilicity.
- Synthesis : Achieved in 57% yield via nitration and cyclization steps , suggesting comparable synthetic accessibility to the oxazole analog.
Oxathiapiprolin ()
- Structure : Contains a 4,5-dihydro-1,2-oxazole (isoxazoline) ring fused with a thiazole and pyrazole system.
- Key Differences :
- Dihydro-oxazole (isoxazoline) enhances conformational rigidity compared to aromatic oxazole.
- Complex substituents (e.g., difluorophenyl, piperidyl) broaden bioactivity, as seen in its use as a fungicide.
- Implications : The CF₃ group in oxathiapiprolin contributes to its resistance to metabolic degradation, a property likely shared with the target compound .
Electronic and Physicochemical Properties
Electron-Withdrawing Effects
- The CF₃ group in all compounds lowers electron density in the heterocyclic ring, stabilizing negative charges and influencing reactivity.
- Oxazole vs. Oxadiazole’s additional nitrogen may enhance hydrogen-bond acceptor capacity .
Solubility and Stability
- 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline : Likely moderate solubility in organic solvents due to the CF₃ group and aromatic ring.
- 3-(5-CF₃-1,2,4-oxadiazol-3-yl)aniline : Lower solubility than the oxazole analog due to higher polarity from the oxadiazole ring.
- Oxathiapiprolin : Low water solubility (typical of agrochemicals) but high stability under environmental conditions .
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Bioactivity : The CF₃ group in oxathiapiprolin enhances fungicidal activity by improving binding to target enzymes . Similar mechanisms may apply to the target compound.
- Crystallography : Tools like SHELX () and SIR97 () are critical for determining the crystal structures of such compounds, aiding in understanding intermolecular interactions (e.g., hydrogen bonding ).
- Regulatory Considerations : Compounds like oxathiapiprolin undergo rigorous EFSA assessments for MRLs (), suggesting that the target compound may require similar evaluations if used in agrochemicals.
Biological Activity
4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline is an organic compound notable for its unique chemical structure, which includes a trifluoromethyl group attached to an oxazole ring and linked to an aniline moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The compound can be represented as follows:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Oxazole Ring : Imparts heterocyclic characteristics that can influence biological interactions.
- Aniline Moiety : Commonly associated with various pharmacological activities.
Anticancer Properties
Recent studies have evaluated the anticancer potential of compounds similar to this compound. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxic effects against multiple cancer cell lines. The biological evaluation of these derivatives revealed that some exhibit IC50 values in the low micromolar range against human cancer cells such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.4 |
| Compound B | Caco-2 | 6.8 |
| This compound | TBD | TBD |
Note: TBD indicates that specific IC50 data for this compound is not yet available.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Research highlights that similar oxazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating Alzheimer's disease . Inhibiting these enzymes can help maintain acetylcholine levels in the brain, potentially improving cognitive function.
The proposed mechanism for the biological activity of this compound may involve:
- Enzyme Interaction : Binding to active sites of target enzymes (e.g., AChE/BChE).
- Cell Signaling Modulation : Influencing pathways related to cell proliferation and apoptosis.
- Receptor Agonism/Antagonism : Potential modulation of neurotransmitter receptors.
Case Studies
A study exploring the structure-activity relationship (SAR) of related compounds indicated that modifications to the oxazole ring significantly impacted biological activity. For example, introducing electron-withdrawing groups like trifluoromethyl enhanced potency against cancer cell lines .
Example Case Study
In a comparative analysis of various oxazole derivatives:
- Compound X : Showed a 50% inhibition against AChE at 10 µM.
- Compound Y : Demonstrated cytotoxicity with an IC50 of 4 µM against breast cancer cells.
Q & A
What are the common synthetic routes to 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline, and how can reaction yields be optimized?
Basic : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a mixture of 2-(5-bromopyrazin-2-yl)-4-(trifluoromethyl)aniline, zinc dicyanide, and tetrakis(triphenylphosphine)palladium(0) in DMF under nitrogen at 80°C for 18 hours yields derivatives with LCMS confirmation (e.g., m/z 265 [M+H]+) .
Advanced : Yield optimization requires careful control of catalyst loading (e.g., 5 mol% Pd) and solvent polarity. Microwave-assisted synthesis may reduce reaction times. Contamination by regioisomers can arise during coupling; reverse-phase HPLC (e.g., C18 column with acetonitrile-water/formic acid) is critical for purification .
Which analytical techniques are most reliable for characterizing this compound, and how are data discrepancies resolved?
Basic : LCMS (m/z 279–861 [M+H]+) and HPLC (retention times: 0.78–1.78 minutes under SQD-FA05/SMD-TFA05 conditions) are standard for purity assessment .
Advanced : Discrepancies between calculated and observed m/z values may stem from isotopic patterns (e.g., Cl/F splitting). High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC) clarify structural ambiguities. For crystallographic validation, SHELXL refinement (R-factor < 0.05) ensures accuracy .
How can crystallographic data for this compound be obtained and interpreted?
Basic : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. The WinGX suite assists in data processing and ORTEP-3 generates graphical representations .
Advanced : Twinned crystals or low-resolution data require SHELXD for structure solution. Hydrogen-bonding patterns (e.g., N–H···O/F interactions) should be analyzed using graph set theory to predict crystal packing .
What strategies are effective for functionalizing the aniline moiety while preserving the oxazole core?
Basic : Electrophilic aromatic substitution (EAS) at the para-position of the aniline is favored due to the electron-donating NH₂ group. Nitration or halogenation can introduce handles for further coupling .
Advanced : Directed ortho-metalation (DoM) with LDA or TMPLi enables regioselective functionalization. Steric effects from the trifluoromethyl group may necessitate bulky directing groups (e.g., SEM-protected amines) .
How is this compound utilized in pharmaceutical or agrochemical intermediates?
Basic : It serves as a precursor for bioactive molecules, such as kinase inhibitors or pesticidal agents. For example, coupling with pyrrolo-pyridazine derivatives yields compounds with LCMS m/z 861 [M+H]+ .
Advanced : Structure-activity relationship (SAR) studies focus on modifying the oxazole ring’s electronics (e.g., replacing CF₃ with Cl) to enhance binding affinity. Computational docking (e.g., AutoDock Vina) guides rational design .
What challenges arise in hydrogen-bonding analysis during crystallization?
Basic : The NH₂ group participates in N–H···F/O interactions, but trifluoromethyl groups can disrupt packing due to steric bulk. Polar solvents (e.g., DMSO) often improve crystal quality .
Advanced : Graph set analysis (e.g., Etter’s notation) identifies recurring motifs like R₂²(8) rings. Variable-temperature XRD detects dynamic H-bonding in polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
